molecular formula C8H8INO B8751632 1-cyclopropyl-4-iodopyridin-2(1H)-one

1-cyclopropyl-4-iodopyridin-2(1H)-one

Cat. No. B8751632
M. Wt: 261.06 g/mol
InChI Key: KQBHKERQMPFHPF-UHFFFAOYSA-N
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Patent
US08202857B2

Procedure details

The title compound was prepared from (S)-4-(2-hydroxy-2-methylpropyl)-4-phenyl-1-((S)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)-1,3-diazepan-2-one and 1-cyclopropyl-4-iodopyridin-2(1H)-one following a procedure analogous to that described in Example 11 Step 2. 1-cyclopropyl-4-iodopyridin-2(1H)-one was prepared as described below.
Name
(S)-4-(2-hydroxy-2-methylpropyl)-4-phenyl-1-((S)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)-1,3-diazepan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH3:36])([CH3:35])[CH2:3][C@:4]1([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH2:10][CH2:9][CH2:8][N:7]([C@H:11]([C:13]2[CH:18]=[CH:17][C:16](B3OC(C)(C)C(C)(C)O3)=[CH:15][CH:14]=2)[CH3:12])[C:6](=[O:28])[NH:5]1.[CH:37]1([N:40]2[CH:45]=[CH:44][C:43]([I:46])=[CH:42][C:41]2=[O:47])[CH2:39][CH2:38]1>>[CH:37]1([N:40]2[CH:45]=[CH:44][C:43]([C:16]3[CH:15]=[CH:14][C:13]([C@@H:11]([N:7]4[CH2:8][CH2:9][CH2:10][C@:4]([CH2:3][C:2]([OH:1])([CH3:35])[CH3:36])([C:29]5[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=5)[NH:5][C:6]4=[O:28])[CH3:12])=[CH:18][CH:17]=3)=[CH:42][C:41]2=[O:47])[CH2:39][CH2:38]1.[CH:37]1([N:40]2[CH:45]=[CH:44][C:43]([I:46])=[CH:42][C:41]2=[O:47])[CH2:39][CH2:38]1

Inputs

Step One
Name
(S)-4-(2-hydroxy-2-methylpropyl)-4-phenyl-1-((S)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)-1,3-diazepan-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C[C@]1(NC(N(CCC1)[C@@H](C)C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)=O)C1=CC=CC=C1)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N1C(C=C(C=C1)I)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C(C=C(C=C1)C1=CC=C(C=C1)[C@H](C)N1C(N[C@](CCC1)(C1=CC=CC=C1)CC(C)(C)O)=O)=O
Name
Type
product
Smiles
C1(CC1)N1C(C=C(C=C1)I)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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